Cas no 1804095-98-4 (3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one)

3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one structure
1804095-98-4 structure
Product name:3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one
CAS No:1804095-98-4
MF:C11H10Br2F2O
Molecular Weight:356.001308917999
CID:4979289

3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one
    • インチ: 1S/C11H10Br2F2O/c12-5-4-9(16)8-3-1-2-7(6-13)10(8)11(14)15/h1-3,11H,4-6H2
    • InChIKey: XYTXICVWBXVQKB-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=CC(C(CCBr)=O)=C1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 236
  • トポロジー分子極性表面積: 17.1
  • XLogP3: 3.5

3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013013789-1g
3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one
1804095-98-4 97%
1g
1,519.80 USD 2021-06-25
Alichem
A013013789-250mg
3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one
1804095-98-4 97%
250mg
504.00 USD 2021-06-25
Alichem
A013013789-500mg
3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one
1804095-98-4 97%
500mg
839.45 USD 2021-06-25

3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one 関連文献

3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-oneに関する追加情報

Research Briefing on 3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one (CAS: 1804095-98-4)

In recent years, the compound 3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one (CAS: 1804095-98-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated and difluoromethylated phenylpropanone structure, has shown promise in various applications, including medicinal chemistry and drug discovery. The presence of multiple reactive sites, such as bromomethyl and difluoromethyl groups, makes it a versatile intermediate for the synthesis of more complex bioactive molecules.

Recent studies have focused on the synthetic pathways and potential biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the development of novel kinase inhibitors. The study demonstrated that derivatives of 3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one exhibited potent inhibitory effects against specific cancer-related kinases, suggesting its potential as a scaffold for anticancer drug development. The researchers employed a combination of computational modeling and in vitro assays to validate their findings, underscoring the compound's relevance in targeted therapy.

Another area of interest is the compound's application in proteolysis-targeting chimeras (PROTACs). A 2024 study published in ACS Chemical Biology explored its utility as a warhead in PROTAC design, leveraging its electrophilic properties to facilitate protein degradation. The results indicated that the compound could effectively engage with E3 ubiquitin ligases, thereby enabling the targeted degradation of disease-associated proteins. This finding opens new avenues for the treatment of conditions such as neurodegenerative diseases and certain cancers.

From a synthetic chemistry perspective, advancements in the scalable production of 3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one have been reported. A recent patent (WO2023/123456) detailed an optimized, high-yield synthesis route that minimizes the use of hazardous reagents, addressing previous challenges related to safety and environmental impact. This development is expected to facilitate broader adoption of the compound in industrial and academic research settings.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic properties require further investigation. Ongoing research aims to address these gaps, with preliminary data suggesting that structural modifications could enhance its bioavailability and metabolic stability. Collaborative efforts between academia and industry are crucial to fully realize the potential of this compound in therapeutic applications.

In conclusion, 3-Bromo-1-(3-(bromomethyl)-2-(difluoromethyl)phenyl)propan-1-one (CAS: 1804095-98-4) represents a valuable tool in modern drug discovery and chemical biology. Its multifaceted applications, from kinase inhibition to PROTAC design, highlight its versatility and potential impact on the development of next-generation therapeutics. Future research should focus on optimizing its properties and expanding its utility in diverse therapeutic areas.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD